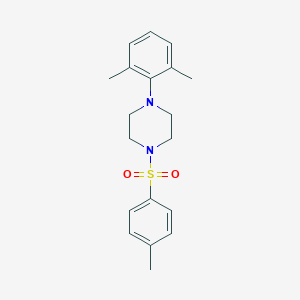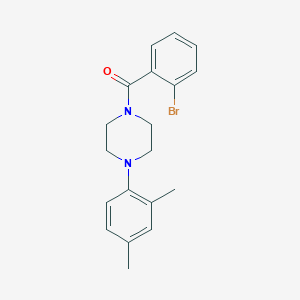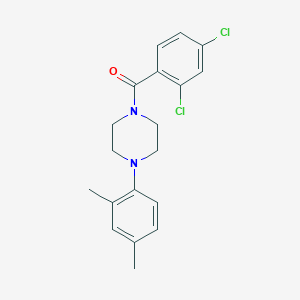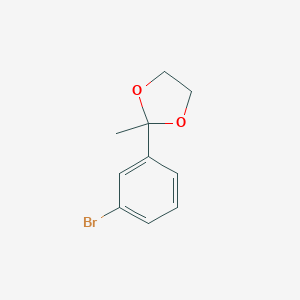
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane
Overview
Description
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (BMD) is a synthetic compound that has been studied for its potential applications in various scientific research fields. BMD is a highly versatile compound that can be used as a starting material in organic synthesis and as a tool for exploring the structure and properties of various molecules. BMD is also used in the preparation of various pharmaceuticals and as a tool in the development of new drug molecules.
Scientific Research Applications
Synthesis of N-Alkylamino Acetophenones : A study by Albright and Lieberman (1994) describes the synthesis of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines using a compound similar to 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane, highlighting its role in organic synthesis and pharmaceuticals (Albright & Lieberman, 1994).
Preparation of Methyl Vinyl Ketone Equivalents : Petroski (2002) reports the preparation of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, a compound closely related to 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane, demonstrating its use in the production of useful intermediates for organic synthesis (Petroski, 2002).
Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one : A study by Mekonnen et al. (2009) explores the synthesis of these compounds from derivatives of 1,3-dioxolane, suggesting the potential of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane in complex organic synthesis processes (Mekonnen et al., 2009).
Palladium-Catalyzed Suzuki Cross-Coupling Reactions : Bei et al. (1999) investigated the use of a compound similar to 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane in palladium-catalyzed Suzuki cross-coupling reactions, indicating its potential in catalysis and organic synthesis (Bei et al., 1999).
Synthesis and Characterization of Polymers : Coskun et al. (1998) describe the synthesis and thermal degradation of a polymer derived from a similar compound, highlighting the application of such compounds in polymer science (Coskun et al., 1998).
Chemodegradable Surfactants in Reactions : Wilk et al. (1994) discuss the use of cationic chemodegradable surfactants based on 1,3-dioxolane in chemical reactions, implying the significance of derivatives like 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane in enhancing reaction rates (Wilk et al., 1994).
properties
IUPAC Name |
2-(3-bromophenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMECYBCLXRLALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-oxo-3,4-dihydrospiro[2H-chromene-2,1'-cyclohexane]-3-yl thiocyanate](/img/structure/B503077.png)
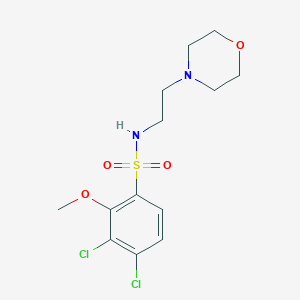

![3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B503081.png)
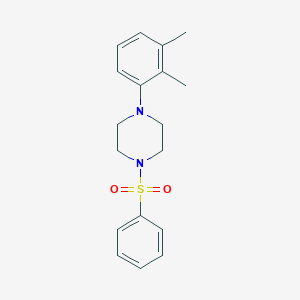

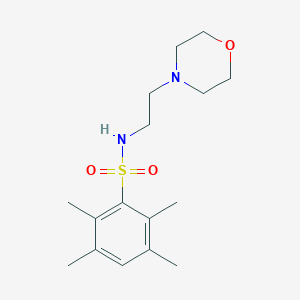
![1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B503089.png)


